2-噻唑甲酸乙酯

概述

描述

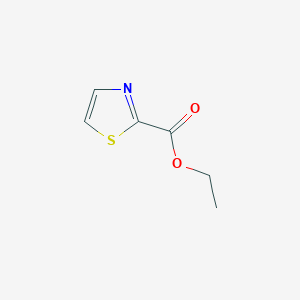

Ethyl thiazole-2-carboxylate is a compound with the molecular formula C6H7NO2S . It is a member of 1,3-thiazoles .

Synthesis Analysis

The synthesis of thiazole compounds, including Ethyl thiazole-2-carboxylate, has been a topic of interest in the field of medicinal chemistry . The synthesis often involves the reaction of a thioamide with an alpha-halocarbonyl, forming an intermediate compound which then undergoes dehydration to yield the corresponding thiazole .Molecular Structure Analysis

The molecular structure of Ethyl thiazole-2-carboxylate consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The exact mass of the compound is 157.01974964 g/mol .Chemical Reactions Analysis

Thiazoles, including Ethyl thiazole-2-carboxylate, are known for their versatility in chemical reactions. They can participate in donor-acceptor, nucleophilic, and oxidation reactions . The thiazole ring in the compound is part of the vitamin B (thiamine) structure .Physical and Chemical Properties Analysis

Ethyl thiazole-2-carboxylate has a molecular weight of 157.19 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 3 . Its exact mass is 157.01974964 g/mol .科学研究应用

医药研究:抗菌剂

2-噻唑甲酸乙酯衍生物作为潜在的抗菌剂已被研究。 研究表明,这些化合物可以调节参与代谢的酶的活性,并表现出显著的抗菌特性 . 例如,某些衍生物对革兰氏阴性菌大肠杆菌和革兰氏阳性菌金黄色葡萄球菌表现出良好的活性,表明它们在开发新型抗菌药物方面的潜在应用 .

抗氧化剂开发

在抗氧化剂开发领域,2-噻唑甲酸乙酯衍生物已证明具有有效的自由基清除能力。 它们在清除自由基的能力方面与抗坏血酸(一种标准抗氧化剂)相比具有优势 . 这种特性对于预防氧化应激相关疾病至关重要。

酶抑制研究

这些化合物已用于酶抑制研究,特别针对DNA回旋酶B,这是一种对细菌DNA复制必不可少的酶。 2-噻唑甲酸乙酯衍生物与该酶的结合亲和力表明它们在设计可作为抗菌剂的酶抑制剂方面的潜在应用 .

癌症研究:抗增殖剂

2-噻唑甲酸乙酯衍生物的抗增殖活性使其成为癌症研究的候选药物。 它们可能通过干扰细胞分裂和代谢来抑制癌细胞的生长,为开发新的癌症治疗方法提供途径 .

材料科学:有机半导体

由于其小的带隙能量,2-噻唑甲酸乙酯衍生物在材料科学中作为有机半导体引起了人们的兴趣 . 这些化合物可用于生产电子器件,例如有机发光二极管 (OLED) 和太阳能电池。

绿色化学:催化剂开发

使用绿色化学方法合成2-噻唑甲酸乙酯衍生物,例如使用ZnO纳米粒子作为催化剂,突出了它们在开发环境友好的合成方法中的作用 . 这种方法减少了有害物质的使用,促进了可持续的化学工艺。

计算化学:分子对接

2-噻唑甲酸乙酯衍生物一直是计算研究的主题,包括分子对接模拟。 这些研究有助于预测化合物如何与生物靶标相互作用,这对药物设计和发现非常有价值 .

毒理学:安全性分析

2-噻唑甲酸乙酯衍生物的计算机毒性预测为其安全性分析提供了见解。 了解这些化合物的毒理学方面对于将其开发为药物或其他应用至关重要 .

作用机制

Target of Action

Ethyl thiazole-2-carboxylate, like other thiazole derivatives, has been found to have diverse biological activities . The primary targets of thiazole derivatives are often enzymes or receptors in the body, which play a crucial role in various biochemical processes . .

Mode of Action

The mode of action of thiazole derivatives is typically characterized by their interaction with their targets, leading to changes in the biochemical processes . For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks . .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . .

Result of Action

The result of the action of a compound refers to the molecular and cellular effects of its action. Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

安全和危害

While specific safety and hazard information for Ethyl thiazole-2-carboxylate is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

生化分析

Biochemical Properties

Ethyl thiazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to modulate the activity of enzymes involved in metabolic pathways, such as DNA gyrase B and human peroxiredoxin 5 . These interactions are primarily through weak interactions, such as hydrogen bonding and van der Waals forces, which can influence the enzyme’s activity and stability.

Cellular Effects

Ethyl thiazole-2-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific biochemical pathways, leading to changes in the synthesis of neurotransmitters like acetylcholine . Additionally, it has been reported to exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of ethyl thiazole-2-carboxylate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it has been shown to inhibit bacterial DNA gyrase B, which is essential for DNA replication and transcription . This inhibition can lead to the disruption of bacterial growth and proliferation. Additionally, ethyl thiazole-2-carboxylate can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl thiazole-2-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that ethyl thiazole-2-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been observed to cause changes in cellular metabolism and gene expression, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of ethyl thiazole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

Ethyl thiazole-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of carbohydrates and amino acids . For example, it can act as a co-enzyme in the synthesis of neurotransmitters like acetylcholine, which is essential for normal nervous system function . Additionally, it can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .

Transport and Distribution

The transport and distribution of ethyl thiazole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, it has been observed to accumulate in the cytoplasm and nucleus, where it can exert its biochemical effects . The compound’s distribution is also influenced by its solubility and stability in different cellular environments.

Subcellular Localization

Ethyl thiazole-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. It has been shown to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These interactions can modulate the compound’s biochemical properties and its overall efficacy in cellular processes.

属性

IUPAC Name |

ethyl 1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-7-3-4-10-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMPKHJUPNWMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515788 | |

| Record name | Ethyl 1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14527-42-5 | |

| Record name | Ethyl 1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

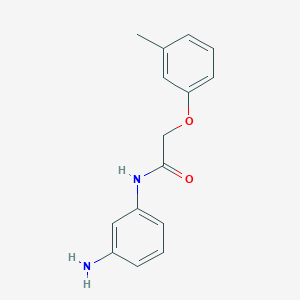

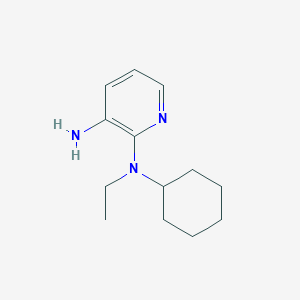

![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)